6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclopropyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-21(19,20)17-6-4-11(5-7-17)9-16-10-15-13(8-14(16)18)12-2-3-12/h8,10-12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXPBXLOWSLERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response mechanism and is required for FANCD2 ubiquitination, which is critical for maintaining fragile site stability and efficient regulation of centrosome duplication .
Mode of Action
The compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this protein, it interferes with the DNA damage response mechanism, potentially leading to increased DNA damage and cell death .
Biochemical Pathways
Given its target, it likely impacts pathways related to dna repair and cell cycle regulation .
Result of Action
The inhibition of Serine/threonine-protein kinase ATR can lead to increased DNA damage and cell death . This could potentially be leveraged for therapeutic purposes, such as in the treatment of cancer.
Biological Activity
6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound with significant potential in biomedical research. Its molecular formula is C14H21N3O3S, and it has a molecular weight of 311.4 g/mol. This compound has garnered attention due to its role as an inhibitor of the Serine/threonine-protein kinase ATR, which is crucial in DNA damage response and cell cycle regulation.
Target and Mode of Action
The compound primarily targets the ATR kinase , which plays a pivotal role in the cellular response to DNA damage. By inhibiting ATR, this compound can disrupt DNA repair mechanisms, leading to increased DNA damage and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of ATR by this compound impacts several critical pathways:
- DNA Repair Pathways : ATR is essential for repairing DNA double-strand breaks. Inhibition can lead to accumulation of DNA lesions.
- Cell Cycle Regulation : Disruption in ATR function can cause cell cycle arrest, particularly at the G2/M checkpoint, preventing cells from dividing until damage is repaired.
Anticancer Properties
Research indicates that compounds targeting ATR can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment. For instance, studies have shown that ATR inhibitors can increase the cytotoxic effects of drugs like cisplatin and gemcitabine in various cancer cell lines .
Case Studies
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited potent anticancer activity against several human cancer cell lines, including breast and lung cancer cells. The compound effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations.
- Combination Therapy : A recent study explored the effects of combining this compound with established chemotherapeutics. Results showed a synergistic effect, significantly reducing cell viability compared to either treatment alone .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Molecular Formula | C14H21N3O3S |
| Molecular Weight | 311.40 g/mol |
| Primary Target | Serine/threonine-protein kinase ATR |
| Mechanism | Inhibition of DNA repair pathways |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Combination Efficacy | Enhances effects of cisplatin and gemcitabine |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Note: CAS numbers for some analogs are unavailable in the provided evidence. Data synthesized from .
Table 2: Substituent-Driven Functional Differences
Preparation Methods
Biginelli Reaction-Based Synthesis
Core Reaction Mechanism
The Biginelli reaction forms the dihydropyrimidinone core through a three-component condensation:
- Aldehyde component : Cyclopropanecarbaldehyde or its derivatives.
- β-Ketoester : Ethyl acetoacetate or analogs.
- Urea derivative : Substituted urea or thiourea.
Under acidic catalysis (e.g., HCl, p-toluenesulfonic acid), the aldehyde undergoes nucleophilic attack by urea, followed by cyclization with the β-ketoester to yield the dihydropyrimidinone scaffold. For the target compound, the aldehyde precursor must include a cyclopropyl group, while the urea component incorporates the methanesulfonyl-piperidine moiety.
Stepwise Synthesis of Key Intermediates
Preparation of 1-Methanesulfonylpiperidin-4-ylmethanol
- Piperidine-4-methanol is reacted with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
- The reaction proceeds at 0–5°C for 2 hours, yielding the sulfonated intermediate with >85% purity.
Cyclopropane Carbaldehyde Synthesis
Final Assembly via Modified Biginelli Protocol
A optimized procedure for the target compound involves:
| Component | Quantity | Role |
|---|---|---|
| Cyclopropanecarbaldehyde | 1.2 equiv | Aldehyde |
| Ethyl acetoacetate | 1.0 equiv | β-Ketoester |
| 1-Methanesulfonylpiperidin-4-ylmethyl urea | 1.5 equiv | Urea derivative |
| p-Toluenesulfonic acid (p-TSA) | 10 mol% | Catalyst |
| Ethanol | 15 mL | Solvent |
Conditions : Reflux at 80°C for 6–8 hours under nitrogen. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 68–72% of the title compound.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
Catalytic Systems and Yield Optimization
Comparative studies of catalysts under identical conditions:
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| p-TSA | EtOH | 6 | 72 | 95 |
| ChCl:2urea | Neat | 2 | 80 | 97 |
| Cs₂CO₃ | H₂O | 7 | 61 | 89 |
| β-Cyclodextrin | H₂O | 6 | 65 | 92 |
ChCl:2urea = Choline chloride-urea deep eutectic solvent
The choline chloride-urea system enhances yield by stabilizing intermediates through hydrogen bonding, while β-cyclodextrin improves aqueous solubility of hydrophobic reactants.
Functionalization of the Piperidine Moiety
Sulfonylation of Piperidine
Introducing the methanesulfonyl group post-Biginelli reaction:
Purification and Characterization
Chromatographic Methods
- Normal-phase silica gel : Ethyl acetate/hexane gradients (1:4 to 1:2).
- Reverse-phase C18 : Acetonitrile/water (70:30) for analytical HPLC.
Challenges and Limitations
- Steric Hindrance : Bulky cyclopropyl and methanesulfonyl groups slow cyclization, necessitating higher temperatures.
- Byproducts : Over-sulfonylation of piperidine occurs if stoichiometry exceeds 1:1.
- Solubility : Polar aprotic solvents (DMF, DMSO) improve reactant dissolution but complicate purification.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems enhance heat/mass transfer:
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) in tert-butanol:
- Time : 24 hours.
- Yield : 55%, offering a greener alternative.
Q & A
Q. Table 1: Structural Analogs and Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
